3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine
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Overview
Description
3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine is a complex organic compound featuring a binaphthalene core with two pyridine rings attached at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine typically involves the coupling of binaphthalene derivatives with pyridine rings. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a binaphthalene boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield binaphthalene dicarboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it valuable in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
2,2’-Bipyridine: Another widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
1,10-Phenanthroline: Similar to bipyridine, it is used in coordination chemistry and has applications in analytical chemistry and molecular biology.
Uniqueness: What sets 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine apart is its binaphthalene core, which imparts axial chirality and enhances its ability to form chiral complexes. This property is particularly valuable in asymmetric catalysis, where the chirality of the ligand can influence the outcome of the reaction, leading to the preferential formation of one enantiomer over the other .
Properties
CAS No. |
820974-58-1 |
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Molecular Formula |
C30H20N2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[1-(2-pyridin-3-ylnaphthalen-1-yl)naphthalen-2-yl]pyridine |
InChI |
InChI=1S/C30H20N2/c1-3-11-25-21(7-1)13-15-27(23-9-5-17-31-19-23)29(25)30-26-12-4-2-8-22(26)14-16-28(30)24-10-6-18-32-20-24/h1-20H |
InChI Key |
DJNDIBJQNQCZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CN=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
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